molecular formula C16H29N3O2 B13217703 tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate

tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B13217703
M. Wt: 295.42 g/mol
InChI Key: VOIDFMFFGYEPIH-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H29N3O2 and a molecular weight of 295.42 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a piperazine moiety and an ethenyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate with an ethenylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacological agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in research and development .

Properties

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

tert-butyl 4-ethenyl-4-piperazin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O2/c1-5-16(19-12-8-17-9-13-19)6-10-18(11-7-16)14(20)21-15(2,3)4/h5,17H,1,6-13H2,2-4H3

InChI Key

VOIDFMFFGYEPIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=C)N2CCNCC2

Origin of Product

United States

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